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(R)-3-amino-4-(2-chlorophenyl)butanoic acid, also known as (3R)-3-amino-4-(2-chlorophenyl)butanoic acid, is a chiral amino acid derivative with significant relevance in medicinal chemistry. Its molecular formula is C₁₀H₁₂ClNO₂, and it has a molecular weight of approximately 213.66 g/mol. The compound features a chiral center, which is critical for its biological activity and pharmacological properties. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets and its solubility in organic solvents.
The biological activity of (R)-3-amino-4-(2-chlorophenyl)butanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. It has shown potential as a modulator in various biochemical pathways, which could be beneficial in pharmaceutical applications. Its chirality may play a crucial role in determining its efficacy and specificity towards biological targets.
The synthesis of (R)-3-amino-4-(2-chlorophenyl)butanoic acid typically involves several steps:
(R)-3-amino-4-(2-chlorophenyl)butanoic acid has various applications in medicinal chemistry and pharmaceutical research:
Interaction studies involving (R)-3-amino-4-(2-chlorophenyl)butanoic acid often focus on its binding affinity to specific receptors or enzymes. These studies help elucidate the compound's mechanism of action and potential therapeutic effects. For instance, research may explore how this compound influences neurotransmitter systems or metabolic pathways relevant to conditions such as neurodegenerative diseases and cancer.
Several compounds share structural similarities with (R)-3-amino-4-(2-chlorophenyl)butanoic acid, each exhibiting unique properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (S)-3-Amino-4-(2-chlorophenyl)butanoic acid | Chiral enantiomer | Different biological activity due to stereochemistry |
| 3-Amino-4-(2-chlorophenyl)butanoic acid | Non-chiral version | Lacks chirality; different reactivity |
| 4-(2-Chlorophenyl)butanoic acid | No amino group | Different reactivity and applications; lacks amino functionality |
The uniqueness of (R)-3-amino-4-(2-chlorophenyl)butanoic acid lies in its chiral nature, which imparts specific stereochemical properties essential for its biological activity. This chirality is crucial for the development of pharmaceuticals targeting specific biological pathways.
(R)-3-Amino-4-(2-chlorophenyl)butanoic acid (CAS 268734-28-7) is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₂ClNO₂ |
| Molecular weight | 213.66 g/mol |
| Boiling point | 360.2 ± 32.0 °C (predicted) |
| Density | 1.287 ± 0.06 g/cm³ (predicted) |
| pKa | 3.74 ± 0.10 |
| Solubility | Soluble in polar solvents |
| Storage conditions | Sealed, dry, room temperature |
The compound’s structure features a β-amino acid backbone with a 2-chlorophenyl substituent, conferring both hydrophobicity and stereochemical specificity. Its chirality at the C3 position distinguishes it from the (S)-enantiomer, which exhibits distinct biological interactions.